molecular formula C8H4F4O2 B1298623 5-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 654-99-9

5-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1298623
CAS No.: 654-99-9
M. Wt: 208.11 g/mol
InChI Key: BRFNBGWEOKQIND-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F4O2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Chemistry and Pattern Recognition Studies

5-Fluoro-2-(trifluoromethyl)benzoic acid, along with its derivatives, has been a subject of interest in the study of structure-metabolism relationships. Ghauri et al. (1992) investigated a series of substituted benzoic acids, including this compound, using computational chemistry, NMR spectroscopy, and pattern recognition methods. This study focused on understanding the metabolic fate of these compounds in rats, which is crucial for drug development and toxicology studies. The researchers discovered that the physicochemical properties of these compounds could be used to predict their metabolic pathways, providing valuable insights into the mechanisms of benzoate metabolism (Ghauri et al., 1992).

Synthesis and Properties in Organic Chemistry

The synthesis and properties of fluorinated benzoic acids, including this compound, have been explored in the context of organic chemistry. Tagat et al. (2002) described the synthesis of various mono- and difluoronaphthoic acids, demonstrating the utility of fluorinated benzoic acids in creating biologically active compounds. This research contributes to the broader understanding of how fluorination impacts the chemical properties and potential applications of benzoic acids in medicinal chemistry (Tagat et al., 2002).

Magnetic Properties and Cluster Chemistry

In cluster chemistry, the role of this compound in influencing magnetic properties has been investigated. Li et al. (2014) studied a linear trinuclear cobalt cluster involving this compound, uncovering antiferromagnetic coupling interactions. This research highlights the potential of such compounds in designing materials with specific magnetic properties, which could be valuable in various technological applications (Li et al., 2014).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNBGWEOKQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350864
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-99-9
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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